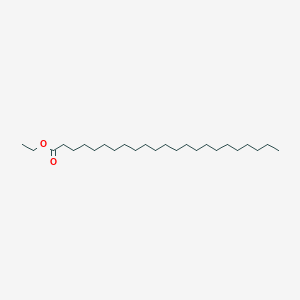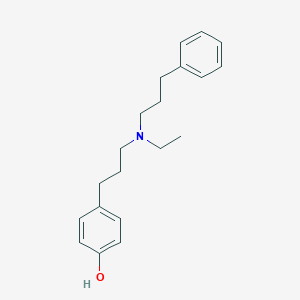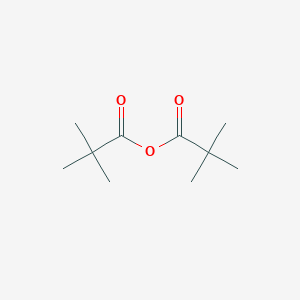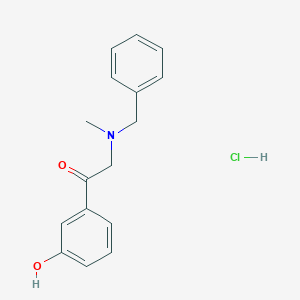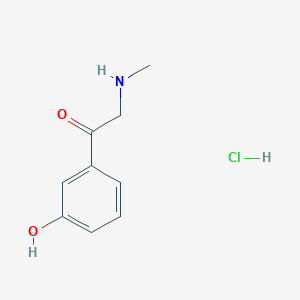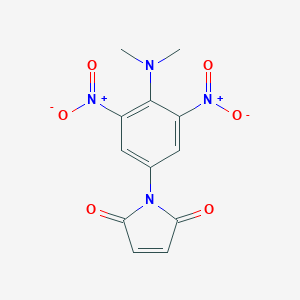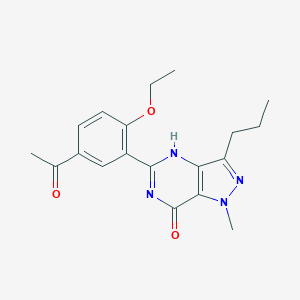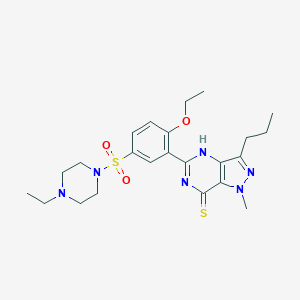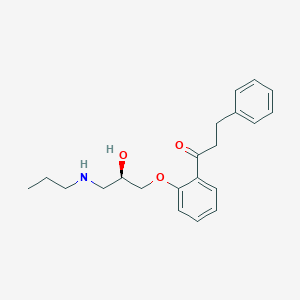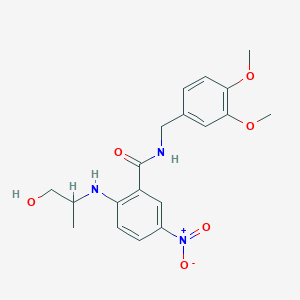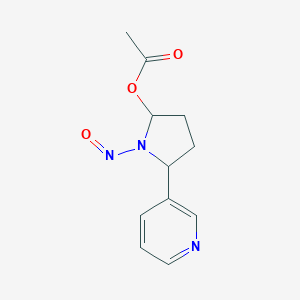
Cyclo(L-leucyl-L-leucyl)
概要
説明
SB202190は、p38ミトゲン活性化プロテインキナーゼ(MAPKs)の選択的阻害剤として知られるピリジニルイミダゾール化合物です。 炎症、細胞分化、アポトーシスなどのさまざまな細胞プロセスに関与するp38 MAPK経路の研究に広く用いられています .
準備方法
合成経路および反応条件: SB202190は、4-フルオロベンズアルデヒドと4-ヒドロキシベンズアルデヒドの反応によるビスベンジリデン中間体の形成を含む複数段階のプロセスによって合成できます。 この中間体は、酢酸アンモニウムの存在下で4-ピリジンカルボキシアルデヒドと環化され、SB202190が得られます .
工業生産方法: SB202190の工業生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。 これには、自動化された反応器の使用と、高純度および高収率を確保するための厳格な品質管理対策が含まれます .
化学反応の分析
反応の種類: SB202190は、ピリジン環やイミダゾール環などの反応性官能基の存在により、主に置換反応を起こします。 水素結合やπ-π相互作用にも関与する可能性があります .
一般的な試薬と条件:
置換反応: 一般的に、アミンやチオールなどの求核剤を穏和な条件下で用います。
水素結合: 水性または極性溶媒中で生じます。
π-π相互作用: 芳香族溶媒または固体状態の構造で観察されます.
主要な生成物: これらの反応から生成される主要な生成物は、一般的に官能基が修飾されたSB202190の誘導体であり、構造活性相関の研究に使用できます .
4. 科学研究への応用
SB202190は、科学研究において幅広い用途があります。
化学: p38 MAPK経路とそのさまざまな化学反応における役割の研究に使用されます。
生物学: 炎症、アポトーシス、細胞分化などの細胞プロセスにおけるp38 MAPKの役割を調べます.
科学的研究の応用
SB202190 has a wide range of applications in scientific research:
Chemistry: Used to study the p38 MAPK pathway and its role in various chemical reactions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the p38 MAPK pathway.
作用機序
SB202190は、p38 MAPキナーゼの活性を選択的に阻害することにより、その効果を発揮します。p38αおよびp38βアイソフォームのATP結合ポケットに結合し、そのリン酸化およびその後の活性化を阻止します。 この阻害は、炎症とアポトーシスに関与する下流のシグナル伝達経路の抑制につながります .
類似の化合物:
SB203580: p38 MAPKの別のピリジニルイミダゾール阻害剤ですが、作用機序がわずかに異なります。
SB239063: SB202190と比較して、より強力で選択的なp38 MAPK阻害剤です.
独自性: SB202190は、特定の細胞タイプでオートファジー小胞の形成と欠損オートファジーを誘導する能力においてユニークであり、これは他のp38 MAPK阻害剤では観察されません 。これは、オートファジーと関連する細胞プロセスを研究するための貴重なツールとなります。
類似化合物との比較
SB203580: Another pyridinyl imidazole inhibitor of p38 MAPK, but with a slightly different mechanism of action.
SB239063: A more potent and selective inhibitor of p38 MAPK compared to SB202190.
Uniqueness: SB202190 is unique in its ability to induce autophagic vacuole formation and defective autophagy in certain cell types, an effect not observed with other p38 MAPK inhibitors . This makes it a valuable tool for studying autophagy and related cellular processes.
特性
IUPAC Name |
(3S,6S)-3,6-bis(2-methylpropyl)piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-7(2)5-9-11(15)14-10(6-8(3)4)12(16)13-9/h7-10H,5-6H2,1-4H3,(H,13,16)(H,14,15)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYXUMDVQIOAPR-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N1)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30241782 | |
| Record name | Cycloleucylleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30241782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952-45-4 | |
| Record name | Cyclo(leucylleucine) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cycloleucylleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000952454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cycloleucylleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30241782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological role of Cyclo(L-leucyl-L-leucyl)?
A: Cyclo(L-leucyl-L-leucyl) serves as a crucial intermediate in the biosynthesis of pulcherriminic acid. [, ] This pathway has been identified in microorganisms like Candida pulcherrima and Bacillus subtilis. [, ] Research suggests that these organisms utilize two molecules of L-leucine to form one molecule of Cyclo(L-leucyl-L-leucyl), which is then further oxidized to pulcherriminic acid. [, ]
Q2: How is Cyclo(L-leucyl-L-leucyl) converted to pulcherriminic acid?
A: Studies indicate that the conversion of Cyclo(L-leucyl-L-leucyl) to pulcherriminic acid is a multi-step oxidative process requiring molecular oxygen. [] In Bacillus subtilis, a cytochrome P450 enzyme, CypX (CYP134A1), has been identified as the catalyst for this transformation. [] CypX exhibits a specific binding affinity for Cyclo(L-leucyl-L-leucyl) and catalyzes its oxidation into intermediate products that ultimately lead to pulcherriminic acid formation. []
Q3: Are there any genetic factors regulating the biosynthesis of Cyclo(L-leucyl-L-leucyl) and pulcherriminic acid?
A: Research on Bacillus subtilis has identified a MarR-like protein, PchR (YvmB), that plays a regulatory role in the expression of genes involved in pulcherriminic acid biosynthesis. [] While the precise mechanisms are still being investigated, this finding suggests a complex genetic regulation of the pathway involving Cyclo(L-leucyl-L-leucyl) as an intermediate.
Q4: What is the significance of pulcherriminic acid production in microorganisms?
A: While further research is needed to fully elucidate its function, pulcherriminic acid is believed to be a precursor to pulcherrimin, an extracellular iron chelate. [] This suggests a potential role in iron acquisition and homeostasis for the microorganisms that produce it.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
